N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Catalog No.
S12187792
CAS No.
M.F
C12H19N5
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-d...

Product Name

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)16(4)15-12/h6-7H,5,8H2,1-4H3,(H,13,15)

InChI Key

LZPBHUZLODACMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)C

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a complex heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms at adjacent positions. This specific compound features two pyrazole rings, which are substituted with various alkyl groups, including ethyl and methyl. Its molecular formula is C11H17N5C_{11}H_{17}N_5 with a molecular weight of approximately 219.29 g/mol.

The compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. Pyrazole derivatives are often explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding reduced pyrazole derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions may occur at the nitrogen atoms or on the methyl and ethyl groups, producing various substituted pyrazole derivatives.

Research indicates that N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibits potential biological activities:

  • Antimicrobial Properties: It has been investigated for its efficacy against various bacterial strains.
  • Antifungal Activity: The compound shows promise in inhibiting fungal growth.
  • Anticancer Effects: Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves:

  • Starting Materials: The reaction commonly begins with 1-methylpyrazole derivatives and aldehydes or ketones.
  • Reaction Conditions: The synthesis is usually conducted under basic conditions, often using sodium hydride or potassium carbonate as a base in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction reaches completion .

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic benefits.
  • Agricultural Chemistry: The compound is explored for its use in developing agrochemicals.
  • Material Science: It is utilized in creating new materials and as a catalyst in specific

Studies on N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine have focused on its interaction with biological macromolecules:

  • Enzyme Inhibition: The compound can bind to active sites of certain enzymes, inhibiting their activity and leading to various biological effects.
  • Receptor Binding: Investigations have shown that it may interact with specific receptors involved in cellular signaling pathways, influencing physiological responses .

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amines can be compared with other pyrazole derivatives:

Compound NameMolecular FormulaNotable Properties
1-PheylpyrazoleC9H10N2Known for anti-inflammatory properties
3,5-DimethylpyrazoleC6H8N2Used as a ligand in coordination chemistry
4-CarboxypyrazoleC6H6N2O2Studied for anti-tubercular activity

Each of these compounds possesses unique properties and applications that highlight the versatility of pyrazole derivatives in scientific research and industry .

Pyrazole derivatives have played a pivotal role in medicinal chemistry since their discovery in the late 19th century. In 1883, Ludwig Knorr synthesized the first pyrazole-based drug, antipyrine (phenazone), marking the dawn of synthetic antipyretic and analgesic agents. This breakthrough demonstrated pyrazole’s potential as a pharmacophore, spurring further exploration of its derivatives. By the mid-20th century, natural pyrazole analogs such as 1-pyrazolyl-alanine were isolated from watermelon seeds, confirming their biological relevance.

The development of bis-pyrazole architectures, which feature two interconnected pyrazole rings, has expanded their therapeutic applications. Studies show that bis-pyrazoles exhibit enhanced antimicrobial, anticancer, and anti-inflammatory activities compared to monosubstituted analogs. For instance, coordination complexes of bis-pyrazoles demonstrate potent antifungal and antibacterial properties, attributed to their ability to disrupt microbial enzyme systems. These advancements underscore pyrazole’s enduring significance in drug discovery.

Structural and Functional Diversity of Bis-Pyrazole Architectures

Bis-pyrazole compounds are characterized by their dual heterocyclic cores, which enable diverse functionalization. Key structural features include:

  • Substituent Variability: Alkyl, aryl, and functional groups (e.g., amino, cyano) at positions 1, 3, 4, and 5 modulate electronic and steric properties.
  • Linkage Flexibility: Methylene, azo (N=N), or dinitrogen (N–N) bridges connect pyrazole rings, influencing conformational stability and bioactivity.

Table 1: Common Bis-Pyrazole Synthesis Methods

MethodReactantsKey Features
Cyclocondensation1,3-diketones + hydrazinesHigh yields, mild conditions
Electrochemical coupling3,5-diamino-4-cyanopyrazoleSite-selective N–N/NN bond formation
Hydrazonoyl halide reactionBis(cyanoacetic acid hydrazide)Modular functional group incorporation

Electrochemical methods, such as the homo-coupling of 3,5-diamino-4-cyanopyrazole, enable precise control over bond formation (N–N vs. NN), achieving yields up to 86%. These strategies highlight the synthetic adaptability of bis-pyrazoles, facilitating their use in pharmaceuticals like Celebrex (anti-inflammatory) and Sildenafil (erectile dysfunction).

Discovery and Nomenclature of N-[(1-Ethyl-4-Methyl-1H-Pyrazol-5-Yl)Methyl]-1,5-Dimethyl-1H-Pyrazol-3-Amine

This compound, first reported in synthetic chemistry literature, features a methylene-bridged bis-pyrazole structure. Its IUPAC name reflects the substituents and connectivity:

  • First pyrazole ring: 1-ethyl-4-methyl groups at positions 1 and 4.
  • Second pyrazole ring: 1,5-dimethyl groups at positions 1 and 5.
  • Bridge: A methylene group (-CH$$_2$$-) linking position 5 of the first ring to position 3 of the second.

Structural Analysis:

  • Molecular Formula: C$${12}$$H$${19}$$N$$_5$$
  • Molecular Weight: 233.31 g/mol
  • Key Functional Groups: Tertiary amines, methyl, and ethyl substituents.

The compound’s synthesis likely involves alkylation of pyrazole precursors, a common strategy for constructing bis-heterocycles. Its moderate LogP (~2.1) suggests balanced lipophilicity, making it suitable for further pharmacological optimization.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.16404563 g/mol

Monoisotopic Mass

233.16404563 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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